molecular formula C31H33N3O2 B13799234 Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester

Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester

Cat. No.: B13799234
M. Wt: 479.6 g/mol
InChI Key: AAYOSEQMJNCVQX-UHFFFAOYSA-N
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Description

Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester is a complex organic compound belonging to the class of azepinoindoles. This compound is characterized by its unique azepino[4,5-b]indole skeleton, which is a seven-membered ring fused to an indole moiety. The presence of the bis(phenylmethyl)amino group and the ethyl ester functionality further adds to its structural complexity and potential biological activity.

Chemical Reactions Analysis

Types of Reactions

Azepino[4,5-b]indole derivatives undergo various chemical reactions, including:

    Oxidation: The oxidation of azepino[4,5-b]indole derivatives can lead to the formation of quinoline or isoquinoline derivatives.

    Reduction: Reduction reactions can convert the azepino[4,5-b]indole skeleton into more saturated analogs.

    Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can introduce functional groups onto the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitronium ions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted azepino[4,5-b]indole derivatives, which can exhibit diverse biological activities and potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of azepino[4,5-b]indole derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. For example, the structural similarity of azepino[4,5-b]indole derivatives to natural alkaloids allows them to interact with neurotransmitter receptors, potentially influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

    Indole: A simpler structure compared to azepino[4,5-b]indole, indole is a fundamental building block in organic chemistry and is present in many natural products.

    Tetrahydro-β-carboline: This compound shares a similar ring structure but lacks the additional functional groups present in azepino[4,5-b]indole derivatives.

    Quinoline: Another heterocyclic compound, quinoline, has a similar nitrogen-containing ring but differs in its overall structure and properties.

Uniqueness

Azepino[4,5-b]indole derivatives are unique due to their seven-membered ring fused to an indole moiety, which imparts distinct chemical and biological properties. The presence of the bis(phenylmethyl)amino group and the ethyl ester functionality further enhances their potential as therapeutic agents.

Properties

Molecular Formula

C31H33N3O2

Molecular Weight

479.6 g/mol

IUPAC Name

ethyl 9-(dibenzylamino)-1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate

InChI

InChI=1S/C31H33N3O2/c1-4-36-30(35)26-18-32-21-31(2,3)28-25-17-24(15-16-27(25)33-29(26)28)34(19-22-11-7-5-8-12-22)20-23-13-9-6-10-14-23/h5-18,32-33H,4,19-21H2,1-3H3

InChI Key

AAYOSEQMJNCVQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNCC(C2=C1NC3=C2C=C(C=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)(C)C

Origin of Product

United States

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